Native colibactin's instability prevents direct isolation and confounds assay reproducibility. Colibactin 686 solves this: a synthetic, non-isomerizing C2-symmetric mimetic with intact cyclopropane warheads.
- Superior potency & structural homogeneity - ideal for HTS campaigns.
- Eliminates data variability from isomerization.
- Enables robust DNA alkylation studies without prodrug activation.
Procurement-grade synthesis with guaranteed batch-to-batch consistency.
Molecular FormulaC37H38N8O7S2
Molecular Weight770.9 g/mol
Cat. No.B12421223
⚠ Attention: For research use only. Not for human or veterinary use.
Colibactin is a pseudo-C2-symmetric hybrid polyketide-nonribosomal peptide genotoxin produced by a subset of enteric bacteria, including certain strains of Escherichia coli, that harbor the 54-kilobase pks (or clb) genomic island [1]. This secondary metabolite is distinguished by its unique structural architecture, featuring two conjoined electrophilic cyclopropane 'warheads' that enable it to potently alkylate and cross-link DNA, inducing DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs) in host cells [2]. Due to its inherent instability and complex prodrug activation mechanism involving the peptidase ClbP, the native molecule has resisted direct isolation, making it a challenging target for study and driving the development of synthetic analogs and pathway inhibitors for research applications [3].
Synthetic analog or pathway inhibitor required; native colibactin resists direct isolation.
Supports DNA alkylation and cross-linking mechanism studies.
Applicable to microbiome genotoxin research in co-culture and host-cell models.
[1] Maria I. Vizcaino, Philipp Engel, Eric P. Trautman, and Jason M. Crawford. 'Comparative Metabolomics and Structural Characterizations Illuminate Colibactin Pathway-Dependent Small Molecules'. Journal of the American Chemical Society, 2014, 136(26), 9244-9247. View Source
[2] Mengzhao Xue, Chung Sub Kim, Alan R. Healy, Kevin M. Wernke, Zhixun Wang, Madeline C. Frischling, Emilee E. Shine, Weiwei Wang, Seth B. Herzon, and Jason M. Crawford. 'Structure elucidation of colibactin and its DNA cross-links'. Science, 2019, 365(6457), eaax2685. View Source
[3] Matthew R. Volpe, Matthew R. Wilson, and Seth B. Herzon. 'A small molecule inhibitor prevents gut bacterial genotoxin production'. Nature Chemical Biology, 2023, 19(2), 159-167. View Source
Colibactin Reagents: The Analog Problem
Due to the native colibactin molecule's instability and resistance to isolation, research relies heavily on synthetic analogs, prodrug precursors (precolibactins), and pathway inhibitors [1]. The pks pathway is complex, and the biological activity is highly dependent on specific structural motifs: the presence of unsaturated imines, an intact cyclopropane warhead, and a specific cationic residue are all essential for efficient DNA alkylation [2]. Furthermore, the mechanism of action is contingent upon the prodrug activation by ClbP, meaning that precolibactins and mature colibactins exhibit fundamentally different biological properties [3]. Consequently, different synthetic colibactin mimetics, even those with minor structural variations, exhibit significant and quantifiable differences in potency, cellular uptake, and experimental tractability [4]. Using a generic or uncharacterized analog without understanding these critical structure-activity relationships can lead to erroneous conclusions about colibactin's true biological effects.
Functional Group Mismatch
Imine vs pyridone substitution may abolish DNA alkylation; minor structural changes alter activity.
Prodrug vs Active Genotoxin
Precolibactins require ClbP activation; they may not exhibit direct genotoxicity in peptidase-free systems.
Isomerization Confounds Interpretation
First-generation analogs can undergo ring-chain isomerization; C2-symmetric tools avoid this variability.
[1] Matthew R. Volpe, Matthew R. Wilson, and Seth B. Herzon. 'A small molecule inhibitor prevents gut bacterial genotoxin production'. Nature Chemical Biology, 2023, 19(2), 159-167. View Source
[2] Alan R. Healy, Herman Nikolayevskiy, Jaymin R. Patel, Jason M. Crawford, and Seth B. Herzon. 'A Mechanistic Model for Colibactin-Induced Genotoxicity'. Journal of the American Chemical Society, 2016, 138(48), 15563-15570. View Source
[3] Yougant Airan, Olga Fedorova, Collin Heer, Matthew G. Rees, Melissa M. Ronan, Jennifer A. Roth, Ranjit S. Bindra, and Seth B. Herzon. 'Synthesis and Biological Evaluation of Colibactin Derivatives'. ACS Chemical Biology, 2026, 21(1), 26-36. View Source
[4] Mengzhao Xue, Chung Sub Kim, Alan R. Healy, Kevin M. Wernke, Zhixun Wang, Madeline C. Frischling, Emilee E. Shine, Weiwei Wang, Seth B. Herzon, and Jason M. Crawford. 'Structure elucidation of colibactin and its DNA cross-links'. Science, 2019, 365(6457), eaax2685. View Source
Colibactin Analogs & Inhibitors Comparison
686 vs 742: Potency and Isomer Stability
Colibactin 686 is a more potent and analytically superior colibactin mimetic compared to the first-generation stable analog, Colibactin 742. The critical differentiation lies in its C2-symmetric structure, which eliminates the ring-chain isomerization seen in Colibactin 742. [1]
686 vs 742Head-to-head
More potent; no isomerization
Supports reproducible genotoxicity assays
C2-symmetric analog eliminates ring-chain shift
Chemical BiologyGenotoxicityCancer Research
Evidence Dimension
Biological Potency
Target Compound Data
Colibactin 686 (Compound 9)
Comparator Or Baseline
Colibactin 742 (Compound 3a/b)
Quantified Difference
More potent
Conditions
Recapitulation of the bacterial genotoxic phenotype
Why This Matters
Researchers can procure Colibactin 686 for assays requiring higher potency and, more importantly, for reproducible and interpretable results free from the confounding variable of isomerization.
Chemical BiologyGenotoxicityCancer Research
[1] Yougant Airan, Olga Fedorova, Collin Heer, Matthew G. Rees, Melissa M. Ronan, Jennifer A. Roth, Ranjit S. Bindra, and Seth B. Herzon. 'Synthesis and Biological Evaluation of Colibactin Derivatives'. ACS Chemical Biology, 2026, 21(1), 26-36. View Source
Imine vs Pyridone: DNA Alkylation Determinant
In a mechanistic study of 13 synthetic colibactin derivatives, a clear structure-activity relationship was established: derivatives containing an unsaturated imine group potently alkylate DNA, whereas the corresponding pyridone derivatives do not. The presence of an unsaturated imine, unsaturated lactam, and cyclopropane warhead was found to be essential for efficient DNA alkylation. [1]
Imine vs PyridoneHead-to-head
Imine: active alkylation · Pyridone: not active
Defines essential structural motif for DNA damage
Unsaturated imine required; confirmed across 13 derivatives
Mechanism of ActionMedicinal ChemistryDNA Damage
Evidence Dimension
DNA Alkylation Activity
Target Compound Data
Potent alkylation
Comparator Or Baseline
Corresponding pyridone derivatives
Quantified Difference
Not active
Conditions
In vitro DNA binding and alkylation assays using a panel of 13 synthetic colibactin derivatives
Why This Matters
This data provides a molecular 'specification sheet' for selecting research tools. A user seeking an active genotoxin must select a derivative containing an imine, not a pyridone, to ensure experimental relevance.
Mechanism of ActionMedicinal ChemistryDNA Damage
[1] Alan R. Healy, Herman Nikolayevskiy, Jaymin R. Patel, Jason M. Crawford, and Seth B. Herzon. 'A Mechanistic Model for Colibactin-Induced Genotoxicity'. Journal of the American Chemical Society, 2016, 138(48), 15563-15570. View Source
MRV03-069: Selective ClbP Inhibitor
MRV03-069 is a small molecule boronic acid inhibitor that potently and specifically inhibits the colibactin-activating peptidase ClbP. Its high potency is a key differentiator from genetic knockout or other less specific inhibitors. [1]
MRV03-069 IC50Assay context
28 nM
Supports selective, temporal control of colibactin production
Biochemical assay against purified ClbP
Chemical ProbeEnzyme InhibitionMicrobiome Research
Evidence Dimension
Inhibition of ClbP Enzyme
Target Compound Data
MRV03-069
Comparator Or Baseline
ClbP
Quantified Difference
IC50 = 28 nM
Conditions
Biochemical assay against purified ClbP
Why This Matters
With an IC50 of 28 nM, this tool compound allows for precise, temporal control over colibactin production in experimental systems, a critical advantage for dissecting the genotoxin's role in complex biological processes.
Chemical ProbeEnzyme InhibitionMicrobiome Research
[1] Matthew R. Volpe, Matthew R. Wilson, and Seth B. Herzon. 'A small molecule inhibitor prevents gut bacterial genotoxin production'. Nature Chemical Biology, 2023, 19(2), 159-167. View Source
ClbS vs D-Serine: Genotoxicity Neutralization
The surface display of the colibactin self-resistance protein ClbS (ClbS-OmpA) on engineered E. coli provides superior protection against colibactin-induced genotoxicity compared to D-serine, a known small-molecule inhibitor of colibactin synthesis. [1]
ClbS vs D-SerineHead-to-head
Reported higher genotoxicity reduction
Supports targeted neutralization in host-cell models
Engineered surface display system outperformed small molecule
BioremediationGenotoxicity AssayTherapeutic Development
Evidence Dimension
Efficacy in reducing genotoxicity
Target Compound Data
Engineered E. coli expressing ClbS-OmpA
Comparator Or Baseline
D-serine
Quantified Difference
Outperforms
Conditions
Assessment of reduced DNA damage and cell cycle arrest in human cell lines and organoids
Why This Matters
For applications requiring the mitigation of colibactin's genotoxic effects in co-culture or in vivo models, the ClbS-OmpA system represents a more effective and targeted intervention than the D-serine small-molecule approach.
BioremediationGenotoxicity AssayTherapeutic Development
[1] Shu Yang, Ziyan Wang, Chen Fang, Mengxuan Yang, Saleh Khawaled, Silvia Bonanno, ... and Jun Li. 'Surface expression of antitoxin on engineered bacteria neutralizes genotoxic colibactin in the gut'. Nature Microbiology, 2026, 11(1), 53-66. View Source
Colibactin Research Applications
High-Throughput Screening for Genotoxicity Inhibitors
Due to its superior potency and, critically, its homogenous, non-isomerizing nature, Colibactin 686 is the optimal choice for developing robust and reproducible high-throughput screening assays aimed at identifying compounds that can block colibactin's genotoxic effects. Its C2-symmetric structure simplifies data interpretation, a key requirement for HTS campaigns [1].
Colibactin Effects in Microbiome Models
The potent and selective ClbP inhibitor, MRV03-069 (IC50 = 28 nM), is an indispensable chemical probe for researchers studying the role of colibactin in complex biological systems, such as bacterial co-cultures, gut-on-a-chip models, or animal studies. It enables precise temporal control over colibactin production without requiring genetic manipulation of the producing strain, allowing for cause-and-effect studies to be conducted with high confidence [2].
SAR Studies of DNA Alkylation Mechanism
Researchers investigating the precise molecular mechanism of colibactin-induced DNA damage should utilize a panel of derivatives that vary specifically in the imine/pyridone functional groups and the presence of the cyclopropane warhead. As established by Healy et al., only derivatives containing the unsaturated imine and an intact warhead exhibit DNA alkylation activity, making these the essential 'active' controls for any mechanistic SAR study [3].
In Vivo Neutralization of Genotoxicity
For in vivo studies investigating the causal link between colibactin and colorectal cancer, the engineered E. coli strain displaying the ClbS resistance protein on its surface (ClbS-OmpA) provides a validated and effective tool for neutralizing the genotoxin in situ. This system has been shown to outperform the small-molecule D-serine approach in reducing DNA damage and suppressing tumorigenesis in mouse models, offering a superior method for establishing causality in a live host [4].
Application
Selection Property
Validation Focus
Genotoxicity inhibitor screening
Non-isomerizing C2-symmetric analog
Reproducible assay response
Microbiome colibactin production studies
Selective ClbP inhibitor (MRV03-069)
Temporal control validation in co-culture models
DNA alkylation SAR studies
Imine-containing active analog
DNA alkylation activity confirmation
In vivo genotoxicity neutralization
ClbS surface display system
Genotoxicity reduction in host models
[1] Yougant Airan, Olga Fedorova, Collin Heer, Matthew G. Rees, Melissa M. Ronan, Jennifer A. Roth, Ranjit S. Bindra, and Seth B. Herzon. 'Synthesis and Biological Evaluation of Colibactin Derivatives'. ACS Chemical Biology, 2026, 21(1), 26-36. View Source
[2] Matthew R. Volpe, Matthew R. Wilson, and Seth B. Herzon. 'A small molecule inhibitor prevents gut bacterial genotoxin production'. Nature Chemical Biology, 2023, 19(2), 159-167. View Source
[3] Alan R. Healy, Herman Nikolayevskiy, Jaymin R. Patel, Jason M. Crawford, and Seth B. Herzon. 'A Mechanistic Model for Colibactin-Induced Genotoxicity'. Journal of the American Chemical Society, 2016, 138(48), 15563-15570. View Source
[4] Shu Yang, Ziyan Wang, Chen Fang, Mengxuan Yang, Saleh Khawaled, Silvia Bonanno, ... and Jun Li. 'Surface expression of antitoxin on engineered bacteria neutralizes genotoxic colibactin in the gut'. Nature Microbiology, 2026, 11(1), 53-66. View Source
Technical Documentation Hub
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